molecular formula C19H18N6 B11040296 1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11040296
M. Wt: 330.4 g/mol
InChI Key: BYHSOAOMGLXSKS-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl group at the 1-position and a pyridin-2-ylmethyl substituent on the 4-amine. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its ability to mimic ATP-binding motifs .

Properties

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H18N6/c1-13-6-7-17(14(2)9-13)25-19-16(11-24-25)18(22-12-23-19)21-10-15-5-3-4-8-20-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23)

InChI Key

BYHSOAOMGLXSKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4)C

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. organic chemists typically use various synthetic strategies to access similar heterocyclic compounds.
  • Researchers might explore multistep syntheses involving cyclization reactions or utilize existing building blocks to construct the pyrazolo[3,4-d]pyrimidine scaffold.
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various chemical transformations, including

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired modifications. For example

      Major Products: These reactions could yield derivatives with altered functional groups or side chains.

  • Scientific Research Applications

      Biology and Medicine: Investigate its biological activity, such as interactions with enzymes or receptors.

      Industry: Explore its use as a precursor for drug development or other fine chemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound would require further research.
    • Potential molecular targets could include proteins, enzymes, or nucleic acids.
    • Pathways involved might relate to cell signaling, metabolism, or gene expression.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

    The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituents. Key comparisons include:

    Compound Name Substituents Molecular Formula Key Properties Biological Activity
    Target Compound 1-(2,4-Dimethylphenyl), N-(pyridin-2-ylmethyl) C20H19N6 Not explicitly reported; inferred lipophilicity from 2,4-dimethylphenyl group Likely kinase inhibition (based on structural analogy)
    1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(2,4-Dimethylphenyl), N-(4-methylbenzyl) C21H21N5 Molecular mass: 343.434; ChemSpider ID: 607877 Unreported, but structural similarity suggests kinase-targeting potential
    S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1-(2-Chloro-2-(4-chlorophenyl)ethyl), N-(4-fluorobenzyl) C22H18Cl2FN5 EC50: 5.74 ng/mL (SK-N-BE(2) neuroblastoma cells) Potent neuroblastoma cell line activity with minimal side effects
    1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (SI388) 1-(2-Chloro-2-phenylethyl), N-(2-chlorophenyl), 6-(methylthio) C20H17Cl2N5S Yield: 69%; Mp: 169–171°C; IR: 3156 cm⁻¹ (NH) Unreported, but sulfur-containing analogs often show enhanced binding
    1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Isopropyl, 3-(phenylethynyl) C16H15N5 Molecular mass: 277.33; SMILES: CC(C)CNc1ncnc2c1cnn2-c1c(C)cc(C)cc1 Structural uniqueness suggests potential for targeting atypical kinases

    Key Observations :

    • Aryl vs. Alkyl Substituents : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to chlorophenyl or fluorobenzyl groups in S29 . This may improve membrane permeability but reduce aqueous solubility.
    • Synthetic Yields : Yields for analogs range widely (34–71%) , suggesting steric or electronic effects of substituents on reaction efficiency.
    Pharmacological Activity Comparisons
    • PP1 Analogs (e.g., NA-PP1, NM-PP1): Inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs) with EC50 values in the nanomolar range . While the target compound lacks direct data, its scaffold aligns with kinase-inhibitory motifs.
    • SI388 and Derivatives : Sulfur-containing analogs (e.g., methylthio, ethylthio) in show moderate yields (51–71%) and distinct NMR profiles, suggesting tunable electronic properties for target engagement .

    Biological Activity

    1-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure

    The compound's structure can be represented as follows:

    C16H18N4\text{C}_{16}\text{H}_{18}\text{N}_{4}

    This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

    The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably:

    • Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit specific kinases involved in cell signaling pathways, which may lead to anti-cancer effects.
    • Antiviral Activity : Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine exhibit antiviral properties by inhibiting viral replication processes.

    Biological Activity Data

    The following table summarizes the biological activities reported for the compound and its analogs:

    Activity TypeEC50 (μM)Reference
    Kinase Inhibition0.20
    Antiviral Activity0.21
    Cytotoxicity (MT-4 Cells)0.35

    Case Studies and Research Findings

    • Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
    • Antiviral Properties : Another research highlighted that pyrazolo[3,4-d]pyrimidine derivatives showed promising antiviral activity against the Human Immunodeficiency Virus (HIV) and other viruses by inhibiting reverse transcriptase enzymes. The most active compound in this series had an EC50 value significantly lower than standard antiviral drugs.
    • Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties by modulating neuroinflammatory pathways and enhancing neuronal survival in models of neurodegeneration.

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